molecular formula C20H20N2O5S2 B2603658 (E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1322002-59-4

(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2603658
CAS RN: 1322002-59-4
M. Wt: 432.51
InChI Key: NTJYEEJJRAGMMA-QZQOTICOSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a phenylsulfonyl group and a propanoyl group attached to the nitrogen atom of the thiazole ring. The ethyl ester is at the 6-position of the thiazole ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate benzo[d]thiazole derivative with a sulfonyl chloride to introduce the phenylsulfonyl group, followed by reaction with a propanoyl derivative to introduce the propanoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a 5-membered ring containing a sulfur atom and a nitrogen atom . The phenylsulfonyl and propanoyl groups are attached to the nitrogen atom of the thiazole ring .


Chemical Reactions Analysis

As a benzo[d]thiazole derivative, this compound might undergo reactions typical of this class of compounds. For example, it might undergo electrophilic substitution at the carbon atoms of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxylate groups might make it more polar and potentially more soluble in polar solvents .

Scientific Research Applications

properties

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-3-27-19(24)14-9-10-16-17(13-14)28-20(22(16)2)21-18(23)11-12-29(25,26)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJYEEJJRAGMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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